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Introduction
Transportan is a chimeric cell-penetrating peptide (CPP) renowned for its high efficacy in

traversing cellular membranes and delivering a wide array of cargo molecules, ranging from

small molecules to proteins and nucleic acids.[1] Originally synthesized from the N-terminus of

the neuropeptide galanin and the C-terminus of the wasp venom peptide mastoparan, linked by

a lysine residue, Transportan and its truncated, less toxic analogue, Transportan 10 (TP10),

have become invaluable tools in drug delivery research.[2] This technical guide provides a

comprehensive overview of the core biophysical properties of Transportan, detailing its

structural characteristics, membrane interaction dynamics, and the experimental methodologies

employed for its study.

Core Biophysical and Structural Properties
Transportan's unique structure underpins its potent cell-penetrating capabilities. It is a cationic

and amphipathic peptide that exhibits conformational plasticity, a key determinant of its

interaction with biological membranes. In aqueous solutions, Transportan and TP10 exist in a

largely random coil state. However, upon interaction with lipid bilayers or micelles, they adopt a

pronounced α-helical secondary structure.[1][3] This induced helicity is crucial for its

membrane-destabilizing and translocation activities.
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Property Description References

Primary Structure

Transportan:

GWTLNSAGYLLGKINLKALAA

LAKKIL-NH2 TP10:

AGYLLGKINLKALAALAKKIL-

NH2

[4],[5]

Chimeric Origin
N-terminus from galanin, C-

terminus from mastoparan.
[2]

Physicochemical Nature

Cationic and amphipathic.

TP10 has a formal charge of

+5 at neutral pH.

[6],[7]

Secondary Structure

Predominantly random coil in

aqueous solution. Folds into

an α-helix (up to 60%) in the

presence of lipid membranes

or micelles. The C-terminal

part shows a higher propensity

for helix formation.

[1],[3]

Tertiary Structure

In membrane environments,

the induced α-helix orients

parallel to the membrane

surface, with its hydrophobic

face inserted into the lipid

core.

[1]

Mechanism of Cellular Uptake and Membrane
Interaction
The precise mechanism of Transportan's cellular entry is multifaceted and context-dependent,

with evidence supporting both energy-dependent and energy-independent pathways. This dual

mechanism allows for efficient internalization across various cell types and conditions.
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At lower concentrations, Transportan is thought to primarily utilize direct penetration

(transduction), an energy-independent process that involves transient destabilization of the

plasma membrane. This may involve the formation of transient pores or other membrane

perturbations that allow the peptide and its cargo to traverse the lipid bilayer directly into the

cytoplasm.

At higher concentrations, or when attached to large cargo, the primary route of uptake shifts to

endocytosis, an energy-dependent process. Specifically, macropinocytosis has been identified

as a key endocytic pathway for Transportan-mediated delivery.[2]

The initial and critical step for both pathways is the electrostatic interaction between the

cationic peptide and the negatively charged components of the cell surface, such as heparan

sulfates and anionic phospholipids. This is followed by the insertion of the peptide's

hydrophobic domain into the lipid bilayer. This interaction can lead to changes in membrane

potential and the formation of pores.

Thermodynamics of Membrane Interaction
The interaction of Transportan with lipid membranes is a thermodynamically favorable

process. The Gibbs free energy of binding for a tryptophan-substituted variant of TP10

(TP10W) to POPC vesicles has been determined, highlighting the spontaneity of this

interaction. The binding process is influenced by the lipid composition of the membrane, with a

higher affinity observed for membranes containing anionic lipids.
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Parameter Value Conditions References

Gibbs Energy of

Binding (ΔG)

Excellent agreement

with calculated values

using the Wimley-

White interfacial

hydrophobicity scale.

TP10W with POPC

vesicles.
[8]

Kinetics of

Internalization

Maximal intracellular

concentration is

reached in

approximately 20

minutes at 37°C.

125I-labeled

Transportan in Bowes

melanoma cells.

[1]

Cargo Delivery

Capacity

Capable of delivering

molecules up to 150

kDa.

Covalently coupled

avidin and antibodies.
[9]

Membrane

Permeabilization

Induces graded

leakage of vesicle

contents. The rate of

dye release is

correlated with the

Gibbs energy of

insertion into the

bilayer.

TP10 and its variants

with POPC vesicles.
[8]

Visualizations of Pathways and Workflows
Cellular Uptake Mechanisms
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Caption: Dual mechanisms of Transportan's cellular uptake.

Experimental Workflow for Biophysical Characterization
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Caption: Workflow for studying Transportan-membrane interactions.

Experimental Protocols
Circular Dichroism (CD) Spectroscopy for Secondary
Structure Analysis
This protocol outlines the steps to determine the secondary structure of Transportan in the

presence and absence of lipid vesicles.
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Materials:

Transportan or TP10 peptide (lyophilized)

Buffer (e.g., 10 mM phosphate buffer, pH 7.4)

Lipids (e.g., POPC, POPG) in chloroform

Nitrogen gas stream

High vacuum pump

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

CD spectropolarimeter

Quartz cuvette (e.g., 1 mm path length)

Procedure:

Peptide Preparation: Dissolve lyophilized Transportan in the buffer to a stock concentration

of ~1 mg/mL. Determine the precise concentration by UV absorbance at 280 nm (if the

sequence contains Trp or Tyr) or by quantitative amino acid analysis.

Lipid Vesicle (LUVs) Preparation:

In a round-bottom flask, mix the desired lipids in chloroform.

Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.

Dry the film under high vacuum for at least 2 hours to remove residual solvent.

Hydrate the lipid film with the buffer by vortexing, creating multilamellar vesicles (MLVs).

Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension through a

polycarbonate membrane with a defined pore size (e.g., 100 nm) for an odd number of

passes (e.g., 11-21 times).

CD Measurement:
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Set up the CD spectropolarimeter to scan in the far-UV range (e.g., 190-260 nm). Purge

the instrument with nitrogen gas.

Record a baseline spectrum of the buffer alone in the quartz cuvette.

Record the CD spectrum of the peptide in buffer.

To study the peptide-membrane interaction, titrate the peptide solution with the LUV

suspension to achieve the desired lipid-to-peptide molar ratios.

Record the CD spectrum for each titration point.

Subtract the spectrum of the LUVs in buffer (at the corresponding concentration) from the

peptide-LUV spectra to correct for background scattering.

Data Analysis: Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

Analyze the spectra using deconvolution software (e.g., CDSSTR, CONTIN) to estimate the

percentage of α-helix, β-sheet, and random coil structures.

Confocal Microscopy for Cellular Uptake Visualization
This protocol details the visualization of fluorescently labeled Transportan uptake into live

cells.

Materials:

Fluorescently labeled Transportan (e.g., FITC-Transportan)

Cell line of interest (e.g., HeLa cells)

Glass-bottom culture dishes

Complete cell culture medium

Serum-free medium

Phosphate-buffered saline (PBS)

Nuclear stain (e.g., Hoechst 33342)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b13913244?utm_src=pdf-body
https://www.benchchem.com/product/b13913244?utm_src=pdf-body
https://www.benchchem.com/product/b13913244?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13913244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Confocal laser scanning microscope

Procedure:

Cell Seeding: Seed cells on glass-bottom dishes at a density that will result in 70-80%

confluency at the time of the experiment. Allow cells to adhere overnight.

Peptide Treatment:

On the day of the experiment, wash the cells with PBS.

Incubate the cells with the fluorescently labeled Transportan at the desired concentration

(e.g., 1-10 µM) in serum-free medium for a specified time (e.g., 1-4 hours) at 37°C.

Staining and Imaging:

For live-cell imaging, add a nuclear stain (e.g., Hoechst 33342) to the medium during the

last 10-15 minutes of incubation.

Wash the cells three times with PBS to remove the extracellular peptide.

Add fresh serum-free medium to the dish.

Immediately image the cells using a confocal microscope. Acquire images using

appropriate laser lines and emission filters for the peptide's fluorophore and the nuclear

stain. Z-stack images can be acquired to confirm the intracellular localization of the

peptide.

Patch-Clamp Electrophysiology for Membrane
Permeabilization
This protocol provides a method to study Transportan-induced membrane permeabilization by

measuring ionic currents across a cell membrane.

Materials:

Cell line suitable for patch-clamp (e.g., HEK293 cells)
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Patch-clamp rig (amplifier, micromanipulator, microscope)

Borosilicate glass capillaries for pipette pulling

Pipette puller and fire-polisher

Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

Intracellular (pipette) solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP)

Transportan peptide

Procedure:

Cell Preparation: Plate cells on coverslips at a low density suitable for patch-clamping

individual cells.

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ

when filled with the intracellular solution. Fire-polish the tip to ensure a smooth surface for

sealing.

Whole-Cell Configuration:

Place a coverslip with cells in the recording chamber and perfuse with the extracellular

solution.

Under microscopic guidance, approach a cell with the micropipette and apply slight

positive pressure.

Once the pipette touches the cell, release the pressure and apply gentle suction to form a

high-resistance seal (GΩ seal) with the cell membrane.

Apply a brief, strong suction pulse to rupture the membrane patch under the pipette tip,

establishing the whole-cell configuration. This allows electrical access to the entire cell.

Recording:

Clamp the membrane potential at a holding potential (e.g., -60 mV).
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Record the baseline current.

Apply Transportan to the bath solution via a perfusion system.

Record any changes in the membrane current. An increase in inward or outward current at

the holding potential indicates membrane permeabilization.

Voltage steps or ramps can be applied to characterize the current-voltage relationship of

the Transportan-induced conductance.

Data Analysis: Analyze the recorded currents to determine the extent and characteristics of

membrane permeabilization induced by Transportan.

Conclusion
Transportan and its derivatives remain at the forefront of cell-penetrating peptide research due

to their robust ability to mediate intracellular delivery. A thorough understanding of their

biophysical properties, including their structural dynamics and complex interplay with lipid

membranes, is paramount for their rational design and application in therapeutic and research

contexts. The experimental protocols and data presented in this guide offer a foundational

framework for researchers and drug development professionals to explore and harness the full

potential of this remarkable peptide family.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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